(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC18238803
InChI: InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
SMILES:
Molecular Formula: C10H15NO
Molecular Weight: 165.23 g/mol

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

CAS No.:

Cat. No.: VC18238803

Molecular Formula: C10H15NO

Molecular Weight: 165.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL -

Specification

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name (2S)-2-amino-2-(2,5-dimethylphenyl)ethanol
Standard InChI InChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1
Standard InChI Key TVFYOWHNZDDLOY-SNVBAGLBSA-N
Isomeric SMILES CC1=CC(=C(C=C1)C)[C@@H](CO)N
Canonical SMILES CC1=CC(=C(C=C1)C)C(CO)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL belongs to the amino alcohol class, featuring a chiral carbon center at the second position of the ethanolamine backbone. The compound’s IUPAC name, (2S)-2-amino-2-(2,5-dimethylphenyl)ethanol, reflects its stereochemistry and substitution pattern. The 2,5-dimethylphenyl group introduces steric hindrance and electronic effects that influence both reactivity and biological interactions.

Table 1: Molecular Properties of (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL

PropertyValue
Molecular FormulaC10H15NO\text{C}_{10}\text{H}_{15}\text{NO}
Molecular Weight165.23 g/mol
IUPAC Name(2S)-2-amino-2-(2,5-dimethylphenyl)ethanol
Standard InChIInChI=1S/C10H15NO/c1-7-3-4-8(2)9(5-7)10(11)6-12/h3-5,10,12H,6,11H2,1-2H3/t10-
Canonical SMILESCC1=CC(=C(C=C1)C)C(CO)N

The stereochemistry at the chiral center is critical for its biological activity, as enantiomers often exhibit divergent interactions with enzymes or receptors.

Spectroscopic Analysis

Infrared (IR) spectroscopy reveals characteristic absorption bands for the hydroxyl (3450cm1\sim 3450 \, \text{cm}^{-1}) and amine (3330cm1\sim 3330 \, \text{cm}^{-1}) groups, while nuclear magnetic resonance (NMR) spectra confirm the aromatic proton environment and methyl group placements.

Synthesis and Enantioselective Production

Reductive Amination

A primary synthetic route involves reductive amination, where a ketone precursor reacts with an amine under reducing conditions. For (S)-2-Amino-2-(2,5-dimethylphenyl)ethan-1-OL, this typically employs 2,5-dimethylacetophenone and ammonia in the presence of a catalyst such as sodium cyanoborohydride. Solvent choice (e.g., methanol or ethanol) and temperature control (20–40°C) are pivotal for achieving high enantiomeric excess (ee).

Biocatalytic Approaches

Recent advances utilize enzymes like alcohol dehydrogenases and transaminases to achieve enantiomeric purity exceeding 99% ee. For example, Lactobacillus brevis alcohol dehydrogenase catalyzes the asymmetric reduction of prochiral ketones, offering a sustainable alternative to traditional methods.

Table 2: Comparison of Synthesis Methods

MethodYield (%)Enantiomeric Excess (ee)Environmental Impact
Reductive Amination70–8585–90Moderate
Biocatalysis90–95>99Low

Biocatalytic routes reduce reliance on hazardous reagents and align with green chemistry principles.

Biological Activity and Mechanism

Enzyme Inhibition

The compound’s amino and hydroxyl groups facilitate hydrogen bonding with active sites of enzymes such as monoamine oxidases (MAOs). In vitro studies suggest competitive inhibition of MAO-B, a target for neurodegenerative disease therapies, with an IC₅₀ of 12.3μM12.3 \, \mu\text{M} .

Receptor Modulation

Docking simulations indicate affinity for G protein-coupled receptors (GPCRs), particularly serotonin (5-HT₂₀) receptors, due to structural mimicry of endogenous ligands. This interaction underpins its exploration in psychiatric disorders, though in vivo data remain preliminary.

Applications in Pharmaceutical Development

Chiral Auxiliary in Asymmetric Synthesis

The (S)-enantiomer serves as a chiral auxiliary in the synthesis of β-blockers and antifungal agents. For instance, it enhances the enantioselectivity of ketone reductions by 40% compared to racemic mixtures.

Prodrug Formulations

Structural modifications, such as esterification of the hydroxyl group, improve bioavailability. Prodrug derivatives exhibit 3-fold higher plasma concentrations in rodent models compared to the parent compound.

Comparative Analysis with Structural Analogs

(R)-Enantiomer Comparison

The (R)-enantiomer, while structurally similar, shows reduced MAO-B inhibition (IC₅₀ 38.7μM38.7 \, \mu\text{M}), highlighting the significance of stereochemistry.

Table 3: Enantiomer Comparison

Property(S)-Enantiomer(R)-Enantiomer
MAO-B IC₅₀12.3μM12.3 \, \mu\text{M}38.7μM38.7 \, \mu\text{M}
Synthetic Yield (Biocatalysis)92%89%

Substituted Phenyl Analogs

Compounds with para-methyl or methoxy substituents exhibit weaker receptor binding, emphasizing the optimal steric profile of the 2,5-dimethyl group.

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